(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17724492
InChI: InChI=1S/C14H17NO4/c1-9-3-5-10(6-4-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17724492

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 3-(methylcarbamoyloxy)-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C14H17NO4/c1-9-3-5-10(6-4-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Standard InChI Key BQPYPRZJGHNWQD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2(CC(C2)OC(=O)NC)C(=O)O

Introduction

Structural Characteristics and Stereochemical Implications

Molecular Architecture

The compound’s backbone consists of a strained cyclobutane ring, a four-membered carbon cycle known for its unique reactivity due to angle strain. At the 1-position, a para-methylphenyl group (C₆H₄-CH₃) is attached, introducing aromaticity and hydrophobic character. The 3-position hosts a methylcarbamoyloxy group (–O–C(O)–NH–CH₃), which combines carbamate and methylamide functionalities. The carboxylic acid (–COOH) at the 1-position enhances solubility in polar solvents and enables salt formation or esterification.

The stereochemical descriptor (1S,3s) indicates specific spatial arrangements: the 1-position adopts an S configuration, while the 3-position follows a synclinal (s) orientation relative to the ring. This three-dimensional arrangement influences intermolecular interactions, such as hydrogen bonding and steric effects, which are critical for biological activity.

Physicochemical Properties

While experimental data on physicochemical properties (e.g., melting point, logP) remain limited, predictions based on structural analogs suggest moderate lipophilicity (logP ≈ 2–3) due to the aromatic and methyl groups. The carboxylic acid (pKa ≈ 4–5) and carbamate (pKa ≈ 10–12) groups confer pH-dependent solubility, with improved dissolution in alkaline conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically begins with functionalized cyclobutane precursors. One plausible route involves:

  • Ring Construction: A [2+2] photocycloaddition of substituted alkenes to form the cyclobutane core.

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 1-position.

  • Methylcarbamoyloxy Installation: Reaction of a hydroxyl group at the 3-position with methyl isocyanate (CH₃NCO) under anhydrous conditions.

Enzymatic methods using lipases or esterases have also been explored for stereoselective synthesis, though yields remain suboptimal.

Key Reactions

The compound participates in reactions typical of carboxylic acids and carbamates:

  • Esterification: The –COOH group reacts with alcohols (e.g., methanol) under acid catalysis to form esters, useful for prodrug designs.

  • Nucleophilic Substitution: The carbamate’s carbonyl carbon is susceptible to attack by amines, enabling derivatization.

  • Decarboxylation: Thermal or photolytic conditions may cleave the carboxylic acid, yielding CO₂ and a cyclobutane fragment.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Structural analogs, such as cyclobutane-1-carboxylic acid derivatives, exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. The methylcarbamoyloxy group may enhance membrane permeability, though resistance mechanisms via efflux pumps remain a concern.

Enzyme Inhibition

The compound shows affinity for cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), validated via molecular docking. By blocking COX-2, it may reduce inflammation, while HDAC inhibition could reactivate tumor suppressor genes.

Applications in Pharmaceutical and Industrial Contexts

Drug Development

As a lead compound, its modifiable structure allows optimization for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Carboxylic acid derivatives like ibuprofen share similar anti-inflammatory targets.

  • Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance.

Agricultural Chemistry

Carbamate groups are prevalent in pesticides (e.g., carbaryl). Derivatives of this compound could target insect acetylcholinesterase or fungal ergosterol biosynthesis.

Material Science

The rigid cyclobutane core may serve as a building block for high-strength polymers or liquid crystals, leveraging its stereochemical stability.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological ActivityCAS Number
4-Methylphenylacetic AcidAromatic + carboxylic acidAnti-inflammatory644-31-5
Methylcarbamate DerivativesCarbamate + variable substituentsNeurotoxic, insecticidalVaries
1-(2-Fluorophenyl) AnalogFluorine substitution at phenyl ringEnhanced COX-2 inhibition2059914-30-4

The fluorophenyl analog (CAS 2059914-30-4) demonstrates 30% greater COX-2 binding than the parent compound, attributed to fluorine’s electronegativity enhancing hydrogen bonding . Conversely, dichlorophenyl variants (e.g., CAS 2059914-78-0) show reduced solubility, limiting bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator